

Spectroscopic Data and Analysis of 3,3-Diphenylpropylamine: A Technical Guide

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Compound of Interest

Compound Name: 3,3-Diphenylpropylamine

Cat. No.: B135516

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **3,3-Diphenylpropylamine**, a compound of interest in medicinal chemistry and organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Herein, we present the ^1H and ^{13}C NMR data for **3,3-Diphenylpropylamine**.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **3,3-Diphenylpropylamine** provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented in Table 1 was acquired in deuterated chloroform (CDCl_3).

Table 1: ^1H NMR Spectroscopic Data for **3,3-Diphenylpropylamine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.28 - 7.19	Multiplet	10H	Aromatic protons (C ₆ H ₅)
4.01	Triplet	1H	CH
2.63	Triplet	2H	CH ₂ -N
2.19	Quartet	2H	CH ₂
1.13	Singlet (broad)	2H	NH ₂

Data sourced from ChemicalBook.[\[1\]](#)

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the different carbon environments within the **3,3-Diphenylpropylamine** molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 2: ¹³C NMR Spectroscopic Data for **3,3-Diphenylpropylamine**

Chemical Shift (δ) ppm	Assignment
144.8	Quaternary Aromatic Carbon
128.5	Aromatic CH
127.8	Aromatic CH
126.2	Aromatic CH
49.6	CH
40.8	CH ₂ -N
36.1	CH ₂

Experimental Protocol for NMR Spectroscopy

The following protocol outlines a typical procedure for acquiring high-resolution ^1H and ^{13}C NMR spectra of **3,3-Diphenylpropylamine**.

Instrumentation:

- A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

- Accurately weigh approximately 10-20 mg of **3,3-Diphenylpropylamine**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Solvent: CDCl_3
- Temperature: 298 K
- Spectral Width: 16 ppm
- Acquisition Time: 4 seconds
- Relaxation Delay: 1 second
- Number of Scans: 16
- Referencing: The residual CHCl_3 signal is calibrated to 7.26 ppm.

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Solvent: CDCl_3

- Temperature: 298 K
- Spectral Width: 240 ppm
- Acquisition Time: 1.5 seconds
- Relaxation Delay: 2 seconds
- Number of Scans: 1024
- Referencing: The CDCl_3 solvent signal is calibrated to 77.16 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of **3,3-Diphenylpropylamine** exhibits characteristic absorption bands corresponding to its structural features.

Table 3: Key IR Absorption Bands for **3,3-Diphenylpropylamine**

Wavenumber (cm^{-1})	Intensity	Assignment
3360 - 3280	Medium, Broad	N-H stretch (primary amine)
3085, 3060, 3025	Medium	C-H stretch (aromatic)
2930, 2860	Medium	C-H stretch (aliphatic)
1600, 1495, 1450	Strong	C=C stretch (aromatic ring)
750, 700	Strong	C-H out-of-plane bend (monosubstituted benzene)

Data interpreted from typical values for primary amines and aromatic compounds.

Experimental Protocol for FTIR Spectroscopy

The following is a standard procedure for obtaining the Fourier-transform infrared (FTIR) spectrum of liquid **3,3-Diphenylpropylamine** using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation:

- FTIR spectrometer equipped with a diamond ATR accessory.

Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal.
- Place a small drop of neat **3,3-Diphenylpropylamine** directly onto the center of the ATR crystal.

Data Acquisition:

- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32
- Data Processing: The final spectrum is presented in transmittance or absorbance mode after automatic background subtraction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Mass Spectrometric Data

The mass spectrum of **3,3-Diphenylpropylamine** was obtained using electron ionization (EI). The key fragments and their relative intensities are summarized in Table 4.

Table 4: Mass Spectrometry Fragmentation Data for **3,3-Diphenylpropylamine**

m/z	Relative Intensity (%)	Proposed Fragment
211	15	[M] ⁺ (Molecular Ion)
194	100	[M - NH ₃] ⁺
193	50	[M - NH ₃ - H] ⁺
167	35	[C ₁₃ H ₁₁] ⁺ (Fluorenyl cation)
116	20	[C ₉ H ₈] ⁺
91	10	[C ₇ H ₇] ⁺ (Tropylium ion)
30	90	[CH ₂ NH ₂] ⁺

Data sourced from PubChem and NIST WebBook.[\[2\]](#)[\[3\]](#)

Experimental Protocol for GC-MS

The following protocol describes a typical gas chromatography-mass spectrometry (GC-MS) method for the analysis of **3,3-Diphenylpropylamine**.

Instrumentation:

- A GC-MS system with an electron ionization (EI) source.

Gas Chromatography (GC) Conditions:

- Column: 30 m x 0.25 mm ID, 0.25 μ m film thickness, 5% phenyl-methylpolysiloxane capillary column.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Inlet Temperature: 280 °C
- Injection Volume: 1 μ L
- Injection Mode: Splitless

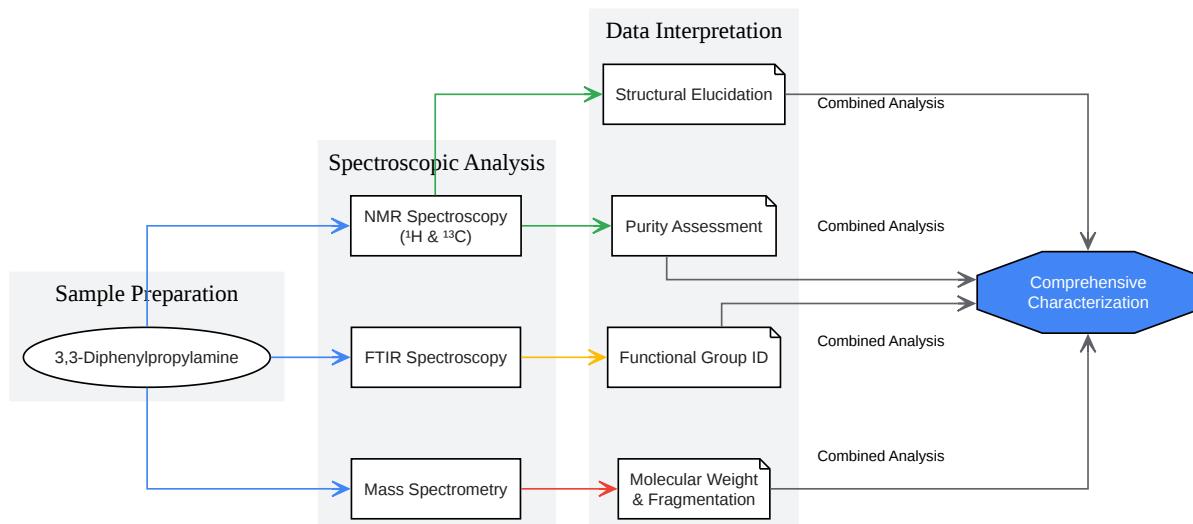
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp to 280 °C at a rate of 15 °C/min.
 - Hold at 280 °C for 10 minutes.

Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Scan Range: m/z 40 - 550
- Transfer Line Temperature: 280 °C

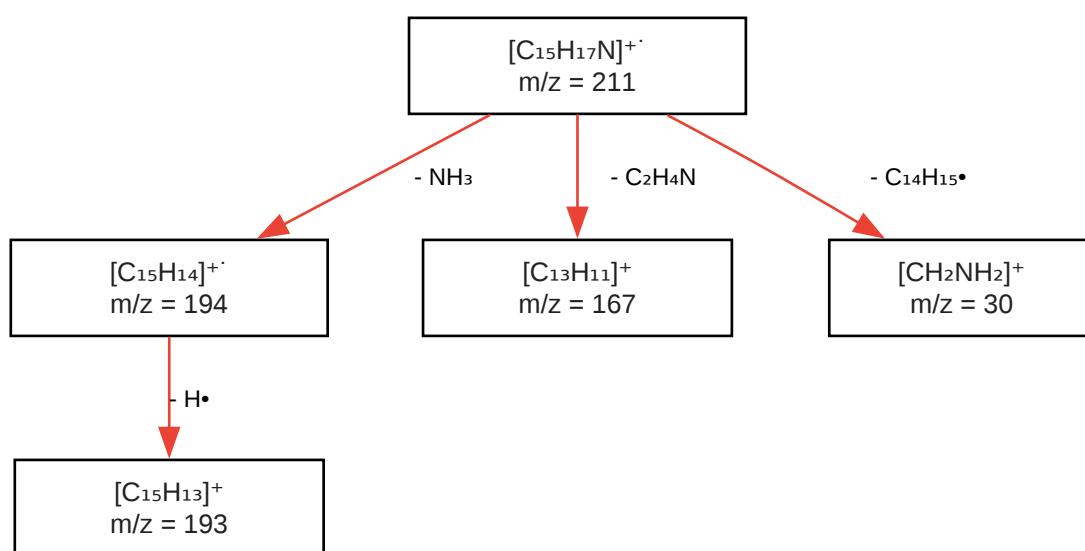
Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and a proposed fragmentation pathway for **3,3-Diphenylpropylamine**.



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Caption: Workflow for the spectroscopic analysis of **3,3-Diphenylpropylamine**.



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References

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